molecular formula C14H12N4O2 B8330062 2-(2-Propoxyphenyl)purin-6-one

2-(2-Propoxyphenyl)purin-6-one

Cat. No. B8330062
M. Wt: 268.27 g/mol
InChI Key: FSQHJEDHYSCBCW-UHFFFAOYSA-N
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Patent
US04885301

Procedure details

A mixture of 4,5-diamino-2-(2-propoxyphenyl)pyrimidin-6-one (0.3 g), formamidine acetate (0.18 g) and anhydrous sodium acetate (0.1 g) was heated in an oil bath at 155°-165° C. for 21/2 hours. The mixture melted and then resolidified. Ethanol (1 ml) was added and the title compound was collected by filtration, 0.31 g, m.p. 256°-258° C.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[C:4]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[O:16][CH2:17][CH2:18][CH3:19])[NH:5][C:6](=[O:9])[C:7]=1[NH2:8].[C:20](O)(=O)C.C(N)=N.C([O-])(=O)C.[Na+]>C(O)C>[CH2:17]([O:16][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[C:4]1[N:3]=[C:2]2[C:7](=[N:8][CH:20]=[N:1]2)[C:6](=[O:9])[N:5]=1)[CH2:18][CH3:19] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
NC=1N=C(NC(C1N)=O)C1=C(C=CC=C1)OCCC
Name
Quantity
0.18 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Name
Quantity
0.1 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated in an oil bath at 155°-165° C. for 21/2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the title compound was collected by filtration, 0.31 g, m.p. 256°-258° C.

Outcomes

Product
Name
Type
Smiles
C(CC)OC1=C(C=CC=C1)C1=NC(C2=NC=NC2=N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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